molecular formula C8H14ClNO B2980546 6-Azaspiro[3.5]nonan-9-one hydrochloride CAS No. 2179070-00-7

6-Azaspiro[3.5]nonan-9-one hydrochloride

Cat. No.: B2980546
CAS No.: 2179070-00-7
M. Wt: 175.66
InChI Key: RATJFDLHHOWZBQ-UHFFFAOYSA-N
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Description

Contextual Significance of Spirocyclic Frameworks in Contemporary Organic Chemistry

Spirocyclic frameworks are a class of organic compounds characterized by two rings connected by a single common atom. This structural feature imparts a distinct three-dimensional geometry, a significant departure from the often-planar structures of many traditional aromatic compounds. In contemporary organic chemistry, there is a growing emphasis on "escaping flatland," a concept that encourages the synthesis of molecules with greater spatial complexity. The rigidity and defined orientation of substituents on a spirocyclic scaffold can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocenters can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical parameters in drug development.

Importance of Nitrogen-Containing Spirocycles in Research

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. When a nitrogen atom is incorporated into a spirocyclic system, as in the case of azaspirocycles, it introduces a key site for chemical modification and interaction. These nitrogen atoms can act as hydrogen bond acceptors or donors, and their basicity can be fine-tuned to optimize pharmacokinetic properties. The constrained conformation of nitrogen-containing spirocycles can also lead to a more favorable entropic profile upon binding to a target protein, potentially increasing potency. Research has shown that incorporating azaspirocyclic motifs can lead to compounds with a wide range of biological activities.

Scope and Academic Focus on 6-Azaspiro[3.5]nonan-9-one Hydrochloride Research

While this compound itself is primarily a synthetic intermediate, the broader 6-azaspiro[3.5]nonane core has been the subject of significant academic and industrial research. A notable area of investigation is its use in the development of G protein-coupled receptor (GPR119) agonists. GPR119 is a promising target for the treatment of type 2 diabetes and related metabolic disorders.

Research in this area has focused on the synthesis of various derivatives of the 7-azaspiro[3.5]nonane framework (a closely related isomer) to explore structure-activity relationships. For instance, a study on novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists detailed the optimization of substituents on the piperidine (B6355638) nitrogen and an attached aryl group to identify potent agonists. nih.gov This work highlights the utility of the azaspiro[3.5]nonane scaffold as a rigid core to which different functional groups can be appended to modulate biological activity. The hydrochloride salt form of these compounds, such as this compound, is often utilized to improve stability and handling properties.

Although a specific, detailed synthesis for this compound is not extensively documented in publicly available research literature, its preparation can be envisaged through established synthetic methodologies for constructing azaspiroketones. One plausible approach involves an intramolecular cyclization reaction, such as a Dieckmann condensation of a suitably substituted diester. researchgate.netwikipedia.orgnumberanalytics.comorganic-chemistry.org This would involve the formation of the ketone-containing ring onto a pre-existing nitrogen-containing ring. Subsequent treatment with hydrochloric acid would then yield the target hydrochloride salt.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1198285-07-2
Molecular Formula C₈H₁₄ClNO
Molecular Weight 175.66 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Table 2: Related Azaspiro[3.5]nonane Compounds in Research

Compound NameResearch Context
7-Azaspiro[3.5]nonane derivativesDevelopment of GPR119 agonists for type 2 diabetes. nih.gov
2,6-Diazaspiro[3.5]nonane analoguesUtilized as versatile building blocks in medicinal chemistry.
2-Methylene-7-tosyl-7-azaspiro[3.5]nonaneSynthesized as part of a study on multicomponent assembly of N-heterospirocycles. acs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[3.5]nonan-9-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-7-2-5-9-6-8(7)3-1-4-8;/h9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATJFDLHHOWZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCCC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2179070-00-7
Record name 6-azaspiro[3.5]nonan-9-one hydrochloride
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Structural Elucidation and Conformational Analysis

Unique Structural Features of the 6-Azaspiro[3.5]nonan-9-one Core

The core structure of this compound is the 6-azaspiro[3.5]nonane system, which consists of a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring joined by a single common carbon atom, known as the spiro center. This arrangement imparts specific chemical and physical properties.

Spirocyclic molecules are notable for their three-dimensionality, a feature that is highly sought after in modern drug design to explore new chemical space and improve clinical success rates. nih.gov The 6-azaspiro[3.5]nonan-9-one structure features a cyclobutane (B1203170) ring fused with a cyclohexane-like ring. Cyclobutane rings inherently possess significant ring strain, approximately 26 kcal/mol, which is comparable to that of cyclopropane (B1198618) rings. nih.gov This strain arises from angle distortion (C-C-C bond angles closer to 90° instead of the ideal 109.5° for sp3-hybridized carbon) and torsional strain from eclipsing interactions. nih.gov The fusion at the spiro center creates a rigid framework. This inherent strain can be a driving force in chemical reactions, a principle that is harnessed in strain-release driven syntheses to create complex molecular architectures. nih.gov The reactivity of the molecule can be significantly influenced by the relief of this strain. nih.gov

The presence of a ketone at the C-9 position of the six-membered ring introduces a trigonal planar sp2-hybridized carbon into the otherwise sp3-hybridized piperidine ring. This has a profound effect on the ring's conformation. The carbonyl group flattens the portion of the ring where it is located, altering the typical chair or boat conformations observed in cyclohexane (B81311) and piperidine. The photochemistry of cyclic ketones is also influenced by ring strain, which can lower the energy barrier for certain reactions like α-cleavage. rsc.org The ketone group provides a synthetically useful handle for further molecular elaboration, allowing for the rapid assembly of more complex, medicinally relevant compounds. nih.gov

Conformational Rigidity and Three-Dimensional Spatial Arrangement

The spirocyclic nature of 6-Azaspiro[3.5]nonan-9-one confers significant conformational rigidity. Unlike simple acyclic or monocyclic molecules that can adopt numerous conformations, the fused ring system limits the rotational freedom, "freezing" the molecule into a more defined three-dimensional shape. beilstein-journals.org This rigidity is crucial in drug design as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. acs.org

The spiro carbon atom in the parent 6-Azaspiro[3.5]nonan-9-one is a quaternary center, but it is not a stereocenter due to the symmetry of the unsubstituted rings. However, substitution on either the four-membered or six-membered ring can create stereocenters, leading to the possibility of enantiomers and diastereomers. For instance, the synthesis of substituted azaspiro compounds often results in a mixture of diastereomers, with the trans configuration often being thermodynamically preferred. acs.org The relative stability of different diastereoisomers can be assessed through theoretical calculations, which help in predicting the outcome of stereoselective reactions. beilstein-journals.org The controlled synthesis of a single desired diastereomer is a significant challenge and a key focus in the synthesis of such complex molecules. beilstein-journals.orgacs.org

The precise three-dimensional structure and preferred conformation of azaspiro compounds are determined using a combination of spectroscopic and diffractional techniques.

NMR Spectroscopy : 1H and 13C NMR spectroscopy are powerful tools for conformational analysis. sci-hub.st Chemical shifts and spin-spin coupling constants are sensitive to the steric and electronic environment of the nuclei. sci-hub.stresearchgate.net For example, the relative orientation of protons (axial vs. equatorial) in the six-membered ring can be determined from the magnitude of their coupling constants. researchgate.net Two-dimensional NMR experiments, such as NOESY, can reveal through-space interactions between protons, providing definitive evidence for stereochemical assignments. ed.ac.uk

X-ray Crystallography : When a single crystal of the compound can be grown, X-ray diffraction provides the most definitive and unambiguous determination of its solid-state molecular structure. researchgate.net It yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the exact conformation of the rings and the spatial arrangement of all substituents. researchgate.net

The table below shows hypothetical, representative NMR data for the 6-Azaspiro[3.5]nonan-9-one core, based on typical chemical shifts for similar structural motifs.

Position1H Chemical Shift (δ, ppm) (Multiplicity)13C Chemical Shift (δ, ppm)Comments
C2, C4 (Azetidine)~3.0 - 3.5 (t)~45 - 50Protons and carbons adjacent to the nitrogen atom.
C3 (Azetidine)~2.0 - 2.5 (quint)~15 - 20Methylene (B1212753) group in the four-membered ring.
C5 (Spiro)-~35 - 40Quaternary spiro carbon.
C7, C8 (Piperidine)~1.8 - 2.2 (m)~30 - 35Methylene groups in the six-membered ring.
C9 (Ketone)-~205 - 215Carbonyl carbon, highly deshielded.
NHVariable (broad s)-Proton on nitrogen; shift is concentration and solvent dependent.

Topological Descriptors and Their Significance in Molecular Design

Topological descriptors, also known as molecular indices, are numerical values derived from the molecular graph of a compound. nih.govresearchgate.net They encode information about the size, shape, branching, and connectivity of a molecule in a simple numerical format. nih.gov These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate the structure of a molecule with its biological activity or physical properties. mdpi.com

For a scaffold like 6-Azaspiro[3.5]nonan-9-one, topological indices can quantify its unique structural features. For example, the Wiener index characterizes molecular branching, while connectivity indices describe the adjacency of atoms. nih.gov By calculating these descriptors, chemists can computationally screen large virtual libraries of compounds to identify molecules with desirable properties. nih.gov The specific topology of the azaspiro[3.5]nonane framework—with its constrained geometry and defined exit vectors—translates into specific values for these descriptors. These values can then be used in machine learning models to predict properties like solubility, binding affinity, or metabolic stability, guiding the design of new drug candidates based on this scaffold. researchgate.net

The table below lists some common topological descriptors and the molecular information they encode.

Topological DescriptorInformation EncodedSignificance in Molecular Design
Wiener Index (W)Represents the sum of distances between all pairs of atoms; related to molecular volume and branching. nih.govCorrelates with physical properties like boiling point and can be used to model molecular compactness.
Molecular Connectivity Indices (χ)Describes the degree of branching and connectivity in a molecule based on atom adjacencies. researchgate.netWidely used in QSAR to model biological activity and receptor binding.
Zagreb Indices (M1, M2)Based on the degrees of vertices (atoms) in the molecular graph; relates to the extent of branching. researchgate.netUsed to model physicochemical properties such as strain energy and stability. researchgate.net
Kappa Shape Indices (κ)Encode information about different aspects of molecular shape in relation to linear and branched alkanes.Useful for quantifying molecular shape and its influence on interactions with biological macromolecules.

Fraction of sp3 Carbon Atoms (Fsp3) as a Metric for Molecular Complexity

The Fraction of sp3 Carbon Atoms (Fsp3) is a key descriptor used to quantify the three-dimensionality and molecular complexity of a compound. It is calculated as the ratio of the number of sp3-hybridized carbon atoms to the total number of carbon atoms in the molecule. vu.nl Molecules with a higher Fsp3 value tend to possess more complex, three-dimensional structures, departing from the "flatland" of sp2-dominated aromatic compounds. vu.nl

In the case of 6-Azaspiro[3.5]nonan-9-one, the molecular structure consists of a total of 8 carbon atoms. All of these carbon atoms are sp3-hybridized, including the spiro carbon atom shared between the azetidine and cyclohexane rings, the carbonyl carbon, and all methylene carbons.

The Fsp3 value can be calculated as follows:

ParameterValue
Number of sp3 Carbon Atoms8
Total Number of Carbon Atoms8
Fsp3 1.0

An Fsp3 value of 1.0 indicates that all carbon atoms in the core structure of 6-Azaspiro[3.5]nonan-9-one are saturated, contributing to a distinct three-dimensional architecture. This high degree of saturation is a characteristic feature of spirocyclic systems and is often associated with improved physicochemical properties in medicinal chemistry.

Analysis of Out-of-Plane Substituents and Their Impact on Molecular Shape

The spirocyclic nature of 6-Azaspiro[3.5]nonan-9-one inherently creates a rigid, three-dimensional scaffold. The fusion of the azetidine and cyclohexane rings through a single spiro-carbon atom fixes their relative orientations in a perpendicular fashion.

Conformational analysis of the six-membered cyclohexane ring in similar systems suggests that it is likely to adopt a chair conformation to minimize steric strain. In this conformation, the substituents on the ring can be oriented in either axial or equatorial positions. The four-membered azetidine ring is expected to be puckered to relieve ring strain.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 6-Azaspiro[3.5]nonan-9-one Hydrochloride Framework

The construction of the 6-azaspiro[3.5]nonan-9-one core relies on strategic bond formations to create the spirocyclic junction. Established methods generally involve the formation of one of the rings onto a pre-existing cyclic precursor.

The formation of spiro[3.5]nonane systems often involves intramolecular cyclization reactions where a side chain on a cyclohexane (B81311) or a piperidine (B6355638) precursor attacks a suitable functional group to form the spiro-fused cyclobutane (B1203170) ring. Conversely, a substituent on a cyclobutane derivative can initiate the closure of the six-membered ring. These strategies are foundational in the design of synthetic routes to compounds like 6-azaspiro[3.5]nonan-9-one. Intramolecular cyclization of piperidine derivatives is a key strategy in forming spirocycles, where a new C-C or C-N bond is formed. researchgate.netnih.gov

One common approach involves the intramolecular cyclization of a piperidine derivative bearing a reactive side chain at the 4-position. For instance, a suitably functionalized piperidine can undergo cyclization to form the spiro-cyclobutane ring. The challenge often lies in achieving the desired stereo- and regioselectivity. nih.gov

Specific multi-step synthetic sequences are often required to assemble the 6-azaspiro[3.5]nonan-9-one scaffold. These pathways typically involve the careful construction of a precursor molecule that is primed for the key spirocyclization step.

While direct condensation and oxidative cyclization methods for the synthesis of 6-azaspiro[3.5]nonan-9-one are not extensively documented in readily available literature, analogous transformations in related systems provide a conceptual basis. Such methodologies could hypothetically involve the condensation of a piperidine derivative with a three-carbon unit, followed by an oxidative cyclization to form the cyclobutanone (B123998) ring. The success of such a strategy would be highly dependent on the nature of the starting materials and the reaction conditions.

A plausible multi-step synthesis for a related azaspiro[3.5]nonane system has been reported, which can be adapted to conceptualize a route to 6-azaspiro[3.5]nonan-9-one. A patented method for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane highlights a key strategy involving chloroacetylation followed by intramolecular cyclization. google.com

This approach begins with the reaction of a suitable precursor with chloroacetyl chloride to introduce a reactive chloroacetyl group. This intermediate then undergoes a base-mediated intramolecular cyclization to form the spirocyclic lactam. Subsequent chemical transformations can then be performed to arrive at the target ketone.

A hypothetical synthetic sequence for 6-azaspiro[3.5]nonan-9-one based on this strategy is outlined below:

StepReactionReactantsProduct
1AcylationA suitable piperidine precursorN-chloroacetylated piperidine derivative
2Intramolecular CyclizationN-chloroacetylated piperidine derivativeSpirocyclic lactam
3ReductionSpirocyclic lactamSpirocyclic amine
4OxidationSpirocyclic amine6-Azaspiro[3.5]nonan-9-one
5Salt Formation6-Azaspiro[3.5]nonan-9-oneThis compound

This sequence showcases a modular approach to constructing the azaspiro[3.5]nonane framework, where the key spirocyclization is achieved through an intramolecular nucleophilic substitution.

Specific Reaction Pathways Utilizing Precursors with Spiro-Annulation Potential

Emerging Synthetic Strategies for Azaspiro[3.x]nonane Systems

More contemporary synthetic methods are continually being developed to provide more efficient and versatile routes to complex molecular architectures like azaspiro[3.x]nonane systems.

Radical cyclizations have emerged as powerful tools in organic synthesis for the construction of complex cyclic and polycyclic systems. nih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance. A domino radical bicyclization approach has been successfully applied to the synthesis of 1-azaspiro[4.4]nonane derivatives, which, while a different ring system, demonstrates the potential of this strategy for constructing azaspiro compounds. acs.org

This methodology involves the generation of a radical species that undergoes a cascade of intramolecular cyclizations to form the spirocyclic core in a single step. For the synthesis of an azaspiro[3.5]nonane system, this could involve the generation of a radical on a nitrogen-containing precursor that is suitably tethered to functionalities that can participate in a sequential cyclization to form the piperidine and cyclobutane rings.

The key features of this emerging strategy are summarized in the following table:

FeatureDescription
Initiation The reaction is typically initiated by a radical initiator such as AIBN (2,2'-azobisisobutyronitrile) or triethylborane. acs.org
Precursor Design The starting material is designed to contain the necessary functional groups and tethers to facilitate the desired cascade cyclization.
Reaction Conditions Radical cyclizations are often carried out under mild, neutral conditions, which is advantageous for substrates with sensitive functional groups.
Stereoselectivity The stereochemical outcome of the cyclization can often be controlled by the substrate geometry and reaction conditions.

While the direct application of radical bicyclization to the synthesis of 6-azaspiro[3.5]nonan-9-one has yet to be extensively reported, the success in related systems suggests that it is a promising avenue for future research and development of novel synthetic routes to this class of compounds.

Ring Expansion and Ring Contraction Methods

Ring expansion and contraction reactions are powerful strategies for constructing strained ring systems like the cyclobutane moiety in azaspiro[3.5]nonane frameworks. These methods often leverage thermodynamic driving forces, such as the relief of ring strain, to facilitate the desired transformation.

One relevant approach involves the rearrangement of spirocyclic cyclobutane precursors. For instance, a rearrangement of spirocyclic cyclobutane N-halo aminals has been shown to produce bicyclic amidines through a ring expansion pathway. This process is initiated by N-halogenation, followed by a 1,2-carbon-to-nitrogen migration that expands the cyclobutane ring. The inherent strain of the four-membered ring is a crucial driving force for this rearrangement. acs.org While this specific example leads to a bicyclic amidine rather than an azaspiro[3.5]nonan-9-one, the principle of strain-driven ring expansion of a spiro-cyclobutane intermediate is a key concept that could be adapted. For example, a suitably substituted spiro[3.4]octane precursor could potentially be rearranged to the desired [3.5]nonane skeleton.

Another strategy involves the condensation of bis(trimethylsilyloxy)cyclobutene derivatives with functionalized orthoesters. nih.govsci-hub.se This method yields spirocyclobutanone adducts that can undergo subsequent ring expansion reactions, such as -CH2- and -O- insertions, with high regioselectivity. nih.gov The initial step creates a quaternary spiro center, which is a key structural feature of the target compound. By selecting appropriate reagents for the insertion step, it is conceivable that this method could be tailored to produce the six-membered piperidone ring of the 6-azaspiro[3.5]nonan-9-one system.

Stereoselective Synthesis of this compound and Analogues

The control of stereochemistry is critical in the synthesis of biologically active molecules. For azaspirocyclic compounds, achieving high enantiomeric and diastereomeric purity is often a primary goal.

While a specific stereoselective synthesis for 6-Azaspiro[3.5]nonan-9-one is not extensively documented in readily available literature, methods developed for analogous structures provide a roadmap. For example, the kinetic resolution of N-Boc-protected spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base system (n-BuLi/sparteine). rsc.org This demonstrates that deprotonation adjacent to the nitrogen atom in a spiro-piperidine ring can be performed enantioselectively, allowing for the separation of enantiomers and the synthesis of enantioenriched products. rsc.org This technique could potentially be applied to a precursor of 6-Azaspiro[3.5]nonan-9-one to resolve a racemic mixture.

Another powerful modern approach is enzymatic synthesis. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles to produce azaspiro[2.y]alkanes. chemrxiv.org This biocatalytic method provides access to structurally diverse and pharmaceutically relevant spirocycles in high yield and with excellent diastereo- and enantioselectivity. chemrxiv.org The use of engineered enzymes allows for the selective formation of different stereoisomers. Adapting such a biocatalytic approach could offer a green and highly selective route to chiral 6-Azaspiro[3.5]nonan-9-one analogues.

Furthermore, catalytic enantioselective methods have been used to prepare key intermediates for antiviral drugs, such as (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com The core of this synthesis is a phase-transfer-catalyzed double allylic alkylation of a glycine (B1666218) imine analogue, which establishes the chirality of the final product. mdpi.com This highlights the power of asymmetric catalysis in constructing complex chiral spirocyclic amino acid derivatives, a strategy that could be envisioned for the synthesis of enantiopure 6-Azaspiro[3.5]nonan-9-one.

Scalability and Process Optimization in Synthesis

Transitioning a synthetic route from laboratory-scale to industrial production requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and high purity of the final product.

Considerations for Industrial Scale-Up of Synthetic Protocols

The synthesis involves two key cyclization reactions. The first step is performed in N,N-dimethylformamide (DMF) with a phase transfer catalyst, while the second utilizes lithium aluminum hydride (LiAlH₄) in an ethereal solvent. google.com For industrial scale-up, several factors must be considered:

Reagent Handling: The use of LiAlH₄, a highly reactive and pyrophoric reducing agent, requires specialized equipment and stringent safety protocols for large-scale operations. The patent details controlled, portion-wise addition at low temperatures (-50 °C to -10 °C) to manage the reaction's exothermicity. google.com

Solvent Selection: The choice of solvents like DMF, diethyl ether, and tetrahydrofuran (B95107) (THF) is critical. On an industrial scale, solvent recovery and recycling are essential for economic and environmental reasons.

Work-up and Purification: The patent describes a specific aqueous work-up procedure following the LiAlH₄ reduction to quench excess reagent and precipitate aluminum salts, which are then removed by filtration. The final purification is achieved via column chromatography on neutral alumina. google.com For industrial production, alternative purification methods like crystallization would be preferable to chromatography to reduce solvent consumption and cost.

The methodology for synthesizing related 6-Azaspiro[4.3]alkanes has also been shown to be amenable to scale-up, with a 100-gram batch of a key cyclobutylpyrrolidine intermediate being successfully prepared. researchgate.net

Enhancement of Yields and Purity through Reaction Parameter Control

Key Optimization Parameters:

Stoichiometry: The molar ratios of reactants and reagents are carefully defined. For instance, the ratio of the cyclization precursor to LiAlH₄ is specified as being between 1.0:1.1 and 1.0:3.0 to ensure complete conversion while minimizing over-reduction. google.com

Temperature Control: The reduction step is conducted at low temperatures (-50 °C to -10 °C) and the temperature is maintained for a defined period (4-8 hours) to prevent the formation of impurities from over-reduction. google.com

Reaction Time: The duration of each cyclization step is optimized (12-24 hours for the first step, 4-8 hours for the second) to ensure the reaction goes to completion without significant degradation of the product. google.com

Catalyst Choice: The first cyclization step employs a combination of a phase transfer catalyst and an iodo metal salt to facilitate the reaction and achieve high conversion. google.com

The table below summarizes reaction parameters from the synthesis of the isomeric compound, 7-oxo-2-azaspiro[3.5]nonane, illustrating the level of control required for process optimization. google.com

StepKey ReagentsSolventTemperature (°C)Time (h)Reported Yield (%)
First CyclizationCompound 1, Compound 2, Acid-binding agent, Phase transfer catalyst, Iodo metal saltN,N-dimethylformamide70-10012-24Not specified for step
Second CyclizationCompound 3, Lithium aluminum hydrideDiethyl ether / THF-50 to -104-8Up to 82.6 (Overall)

By carefully controlling these variables, the process minimizes the formation of impurities and avoids issues like the ring-opening of cyclic ether precursors, leading to a robust and high-yielding synthesis suitable for large-scale production. google.com

Applications in Advanced Chemical Synthesis

Utilization as a Key Building Block for Complex Molecules

6-Azaspiro[3.5]nonan-9-one hydrochloride serves as a valuable starting material in the synthesis of more complex molecular architectures. Organic building blocks are functionalized organic molecules that form the basis for the modular assembly of larger structures, playing a crucial role in medicinal and organic chemistry sigmaaldrich.com. The unique three-dimensional structure of this spirocyclic compound, featuring a piperidine (B6355638) ring fused to a cyclobutane (B1203170) ring via a shared carbon atom, offers a rigid scaffold for the development of novel chemical entities.

Scaffold in Heterocyclic Chemistry

The rigid framework of 6-Azaspiro[3.5]nonan-9-one is particularly significant in heterocyclic chemistry. The presence of a secondary amine within the piperidine ring and a ketone group on the cyclobutane ring provides two distinct points for chemical modification. This bifunctionality allows for the controlled, stepwise construction of more elaborate heterocyclic systems. The spirocyclic nature of the core imparts a defined spatial arrangement of substituents, which is a desirable feature in the design of molecules with specific biological activities. Azaspirocycles are recognized as important scaffolds for drug discovery nih.gov.

Precursor for Highly Functionalized Derivatives

The chemical reactivity of the amine and ketone functionalities makes this compound an ideal precursor for a wide array of highly functionalized derivatives. The secondary amine can undergo various reactions such as N-alkylation, N-arylation, acylation, and sulfonylation to introduce diverse substituents. The ketone group is amenable to reactions like reduction to an alcohol, reductive amination, Wittig reactions, and the formation of imines and enamines. This versatility allows for the systematic modification of the core structure to explore chemical space and develop analogues with tailored properties. For instance, related azaspiro[3.3]heptane and oxa-azaspiro[3.5]nonane carboxylic acids have been transformed into a number of functionalized derivatives for applications in drug design univ.kiev.uauniv.kiev.ua.

Below is a table summarizing potential derivatization reactions for 6-Azaspiro[3.5]nonan-9-one:

Functional Group Reaction Type Potential Reagents Resulting Functionality
Secondary Amine N-Alkylation Alkyl halides, Reductive amination with aldehydes/ketones Tertiary Amine
Secondary Amine N-Arylation Aryl halides (e.g., Buchwald-Hartwig coupling) N-Aryl Piperidine
Secondary Amine Acylation Acyl chlorides, Anhydrides Amide
Secondary Amine Sulfonylation Sulfonyl chlorides Sulfonamide
Ketone Reduction Sodium borohydride, Lithium aluminum hydride Secondary Alcohol
Ketone Reductive Amination Amines, Sodium triacetoxyborohydride Amine
Ketone Wittig Reaction Phosphonium ylides Alkene
Ketone Grignard Reaction Organomagnesium halides Tertiary Alcohol
4.2. Role in Diversity-Oriented Synthesis (DOS) and Compound Library Generation

Diversity-oriented synthesis (DOS) is a strategy employed in medicinal chemistry to generate a wide range of structurally diverse molecules from a common starting material nih.gov. The goal of DOS is to populate chemical space with novel scaffolds to facilitate the discovery of new bioactive compounds nih.gov. This compound is a suitable substrate for DOS due to its inherent structural complexity and the presence of multiple reactive sites.

Role in Diversity-Oriented Synthesis (DOS) and Compound Library Generation

Design and Synthesis of Analogues and Derivatives

The bifunctional nature of 6-Azaspiro[3.5]nonan-9-one allows for the divergent synthesis of a library of analogues. By systematically varying the reagents used to modify the amine and ketone groups, a large number of distinct compounds can be generated from this single precursor. For example, a matrix approach can be employed where a set of alkyl halides are reacted with the amine, and each of the resulting products is then subjected to a series of different ketone modification reactions. This combinatorial approach can rapidly produce a library of compounds with diverse substitution patterns and three-dimensional shapes. The synthesis of azaspirocycles is of considerable interest for chemistry-driven drug discovery nih.gov.

Methodologies for Parallel Synthesis and High-Throughput Derivatization

The generation of compound libraries based on the 6-Azaspiro[3.5]nonan-9-one scaffold is amenable to parallel synthesis techniques. In this approach, multiple reactions are carried out simultaneously in an array format, such as in a 96-well plate. The reactions at the amine and ketone functionalities are generally robust and can be adapted to high-throughput formats. For instance, the amine can be acylated with a library of different acyl chlorides in parallel. Subsequently, the ketone can be subjected to reductive amination with a library of primary amines. The resulting products can then be purified using automated flash chromatography systems. These high-throughput methods enable the rapid generation of a large number of derivatives for biological screening.

The following table outlines a hypothetical parallel synthesis scheme for the derivatization of 6-Azaspiro[3.5]nonan-9-one:

Step Reaction Reagent Library Number of Products
1 N-Acylation 10 different Acyl Chlorides 10
2 Reductive Amination 10 different Primary Amines 100 (from the 10 products of Step 1)
3 Suzuki Coupling (if aryl halide introduced) 10 different Boronic Acids 1000 (from the 100 products of Step 2)

Medicinal Chemistry Research Applications

The Spiro[3.5]nonane Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, suggesting a broad therapeutic potential. rsc.org Spirocyclic scaffolds, and in particular the spiro[3.5]nonane system, have emerged as privileged structures in modern drug discovery due to their inherent structural and conformational properties. researchgate.netdndi.org

Advantages of Spirocyclic Systems in Drug Design

Spirocyclic compounds are characterized by two rings connected by a single common atom, which imparts a distinct three-dimensional geometry. bldpharm.com This structural feature offers several advantages in drug design:

Increased Three-Dimensionality: Unlike flat, aromatic systems, spirocycles possess a higher fraction of sp3-hybridized carbons, leading to a more complex and rigid three-dimensional shape. bldpharm.com This allows for more precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for their biological targets. rsc.org

Conformational Rigidity: The fusion of the two rings in a spirocycle restricts the conformational flexibility of the molecule. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to a target, thus improving potency. rsc.orgnih.gov

Novel Chemical Space: The unique architecture of spirocycles allows for the exploration of novel chemical space, providing opportunities for the development of drugs with new mechanisms of action and intellectual property protection. rsc.org

Impact on Drug-Likeness and Pharmacokinetic Properties

The incorporation of spirocyclic scaffolds can significantly influence the "drug-likeness" and pharmacokinetic profile of a molecule. "Drug-likeness" refers to a qualitative assessment of a compound's potential to be an orally active drug with acceptable ADME (absorption, distribution, metabolism, and excretion) properties.

The increased sp3 character of spirocycles has been correlated with improved clinical success rates. bldpharm.com The introduction of a spirocyclic moiety can lead to:

Improved Solubility: The non-planar, more polar nature of saturated spirocycles can enhance aqueous solubility compared to their flat aromatic counterparts. bldpharm.com

Enhanced Metabolic Stability: The rigid structure of spirocycles can shield metabolically susceptible sites from enzymatic degradation, leading to improved metabolic stability and a longer half-life. bldpharm.comuniv.kiev.ua

Modulation of Lipophilicity: The replacement of traditional aromatic rings with spirocyclic systems can modulate a compound's lipophilicity (logP), a critical parameter affecting its absorption and distribution. bldpharm.com

Pharmacophore Development and Bioisosteric Replacements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The development of new pharmacophores and the use of bioisosteric replacements are key strategies in drug design.

Evaluation of 6-Azaspiro[3.5]nonan-9-one Hydrochloride as a Bioisostere

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The replacement of one functional group with a bioisostere is a common strategy to improve a compound's potency, selectivity, or pharmacokinetic profile.

While specific studies evaluating this compound as a direct bioisostere are not extensively documented in publicly available literature, the broader class of azaspirocycles is recognized for its utility in this regard. For instance, azaspiro[3.3]heptane has been successfully employed as a bioisostere for piperidine (B6355638), a common motif in many drugs. univ.kiev.ua This substitution can lead to improvements in physicochemical properties and biological activity.

The 6-Azaspiro[3.5]nonan-9-one scaffold can be considered a bioisosteric replacement for other cyclic ketones or piperidine derivatives. The presence of the ketone functionality introduces a polar group capable of participating in hydrogen bonding, while the azaspirocyclic core maintains the desirable three-dimensional geometry.

Design of Ligands Utilizing the Azaspiro[3.5]nonane Pharmacophore

The azaspiro[3.5]nonane scaffold serves as a valuable pharmacophore in the design of new ligands. Its rigid structure allows for the precise placement of substituents to interact with specific residues in a protein's binding pocket.

A notable example of the application of the 6-azaspiro[3.5] scaffold is in the design of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral replication cycle. nih.gov In these inhibitors, the spirocyclic core helps to position functional groups that form critical interactions with the enzyme's active site. The design of these compounds often involves computational modeling to predict the binding mode and affinity of the ligands.

Mechanisms of Molecular Interaction with Biological Targets

The unique structural features of the 6-Azaspiro[3.5]nonan-9-one scaffold dictate its potential molecular interactions with biological targets. The rigid, three-dimensional arrangement of atoms allows for specific and high-affinity binding.

In the context of the aforementioned SARS-CoV-2 3CLpro inhibitors containing a 6-azaspiro[3.5] moiety, X-ray crystallography studies have revealed detailed insights into their binding mechanism. nih.gov These studies show that the spirocyclic core orients the substituents in a way that they can form multiple non-covalent interactions with the protein, including:

Hydrogen Bonds: The nitrogen atom in the azaspirocycle and the ketone oxygen in the 9-one position can act as hydrogen bond acceptors, forming interactions with donor residues in the protein's active site.

Hydrophobic Interactions: The carbocyclic portion of the spiro[3.5]nonane system can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

The hydrochloride salt form of the compound ensures higher water solubility and can influence the ionization state of the nitrogen atom, which may be crucial for specific ionic interactions with the target protein.

Below is an interactive data table summarizing the key molecular features of the 6-Azaspiro[3.5]nonan-9-one scaffold and their potential roles in molecular interactions.

FeatureType of InteractionPotential Role in Drug Action
Spirocyclic CoreShape ComplementarityProvides a rigid, 3D framework for optimal ligand-receptor fit.
Nitrogen Atom (Aza)Hydrogen Bond Acceptor, Ionic InteractionsForms key hydrogen bonds with protein backbone or side chains. Can be protonated to form salt bridges.
Ketone Group (one)Hydrogen Bond Acceptor, Dipole-Dipole InteractionsParticipates in hydrogen bonding with donor groups on the target.
Cyclobutane (B1203170) RingHydrophobic InteractionsEngages with nonpolar pockets in the binding site.
Cyclohexane (B81311) RingHydrophobic InteractionsProvides a larger surface area for van der Waals and hydrophobic contacts.

Modulation of Enzyme Activity through Active Site Binding

While specific enzymatic targets for this compound are not extensively documented in publicly available research, the broader class of azaspirocyclic compounds has demonstrated significant potential as enzyme inhibitors. The spirocyclic core can act as a rigid scaffold to position key pharmacophoric elements for optimal interaction within an enzyme's active site. For instance, derivatives of similar azaspirocycles have been investigated for their ability to inhibit a variety of enzymes, where the spirocyclic framework contributes to a locked conformation that mimics the transition state of an enzymatic reaction or effectively occupies a hydrophobic pocket within the active site.

The ketone and secondary amine functionalities of this compound are poised to form crucial hydrogen bonds and electrostatic interactions with amino acid residues in an enzyme's active site. The nitrogen atom can act as a hydrogen bond acceptor or, in its protonated hydrochloride form, as a hydrogen bond donor. The carbonyl group of the ketone is a strong hydrogen bond acceptor. These interactions are fundamental to the binding affinity and inhibitory potency of small molecule enzyme inhibitors.

Receptor Recognition and Binding Pocket Interactions

The three-dimensional nature of this compound makes it an intriguing candidate for targeting receptor binding pockets. The fixed spatial orientation of the molecule's functional groups can facilitate precise engagement with complementary residues in a receptor's binding site. This can lead to high-affinity binding and specific modulation of receptor activity, either as an agonist or an antagonist.

For example, in the broader family of azaspiro compounds, derivatives have been designed to target G-protein coupled receptors (GPCRs), where the spirocyclic core helps to orient aromatic or other functional groups to interact with specific transmembrane domains of the receptor. The ability to project substituents into distinct regions of a binding pocket is a key advantage of spirocyclic scaffolds in achieving receptor subtype selectivity.

Role of Nitrogen and Ketone Functionalities in Biological Recognition

The biological activity of this compound is intrinsically linked to its nitrogen and ketone functionalities.

Nitrogen Atom: The secondary amine in the piperidine ring is a key feature. In the physiological environment, this nitrogen can be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge is critical for forming strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, within a biological target's binding site. Furthermore, the nitrogen can serve as a crucial hydrogen bond donor and acceptor, contributing significantly to the binding affinity and specificity of the molecule.

Theoretical and Computational Chemistry Investigations

Computational Approaches to Conformational Analysis of 6-Azaspiro[3.5]nonan-9-one Hydrochloride

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) offers a computationally efficient method to perform conformational searches and analyze the relative energies of different stereoisomers. Using force fields like COSMIC, MM calculations can quantitatively predict conformer energies. nih.gov For the piperidine (B6355638) ring in this compound, MM simulations would likely show a preference for a chair conformation, which minimizes steric and torsional strain. The presence of the protonated nitrogen in the hydrochloride salt introduces electrostatic interactions that can stabilize specific conformers, particularly those where the axial position is occupied, a phenomenon observed in other piperidinium (B107235) salts. nih.gov

Molecular dynamics (MD) simulations build upon MM by introducing thermal energy and simulating the movement of atoms over time. An MD simulation of this compound in a solvent, such as water, would reveal the dynamic interplay between the molecule and its environment, highlighting the stability of certain conformations and the energy barriers for transition between them. This provides a more realistic picture of the molecule's behavior in a biological context.

Table 1: Representative Molecular Mechanics Data for Piperidine Conformers This table illustrates typical relative energy values obtained from molecular mechanics calculations for different conformations of a substituted piperidine ring, analogous to that in this compound.

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair0.00~55-60
Twist-Boat5.5Variable
Boat6.50, 60, 60, 0, 60, 60

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Characterization

For a more accurate description of the molecule's geometry and electronic structure, quantum mechanical methods such as Ab Initio and Density Functional Theory (DFT) are employed. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost. researchgate.netacs.org DFT calculations can optimize the geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. These calculations often confirm findings from MM, such as the preference for a chair conformation in the piperidine ring, but with higher accuracy. rsc.org DFT has been successfully used to rationalize the stereochemical outcomes of reactions involving azaspiro compounds and to confirm conformations determined by experimental methods like X-ray crystallography. rsc.orgnih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. This is crucial for understanding the potential biological activity of this compound as a ligand.

Predictive Modeling of Binding Affinities and Orientations

Docking algorithms, such as those used in AutoDock Vina, place the ligand (this compound) into the binding site of a protein and score the different poses based on a scoring function. mdpi.com This process predicts the most likely binding mode and estimates the binding affinity, often expressed as a binding energy (kcal/mol). mdpi.com Studies on other spirocyclic derivatives have shown that these molecules can act as ligands for various macromolecules, including kinases and proteases. nih.govnih.gov Docking simulations for this compound would explore its potential to fit within the active sites of various enzymes, with the rigid spirocyclic core serving to orient functional groups for optimal interaction.

Identification of Key Interaction Motifs (e.g., hydrogen bonding, hydrophobic interactions)

Beyond predicting binding affinity, docking studies are invaluable for identifying the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely include:

Hydrogen Bonding: The protonated amine (N-H) is a strong hydrogen bond donor, while the ketone oxygen (C=O) is a hydrogen bond acceptor. These groups can form critical hydrogen bonds with amino acid residues in a protein's active site. researchgate.net

Hydrophobic Interactions: The aliphatic cyclobutane (B1203170) and piperidine rings provide a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar residues of the target protein. nih.gov

Electrostatic Interactions: The positive charge on the protonated nitrogen can form strong electrostatic interactions or salt bridges with negatively charged residues like aspartate or glutamate.

Table 2: Hypothetical Molecular Docking Results for this compound This table presents a hypothetical outcome of a docking study against a generic kinase target, illustrating the types of data generated.

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.2ASP 145Hydrogen Bond, Salt Bridge
LEU 25Hydrophobic
VAL 78Hydrophobic
GLN 130Hydrogen Bond

Quantum Chemical Studies of Reactivity and Electronic Structure

Quantum chemistry provides deep insights into the electronic properties of a molecule, which govern its reactivity and interactions. researchgate.nettaylorfrancis.com DFT is a primary tool for these investigations, allowing for the calculation of various molecular properties. ekb.egresearchgate.net

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov For this compound, the HOMO would likely be localized around the non-bonding electrons of the oxygen and nitrogen atoms, while the LUMO might be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Furthermore, quantum chemical calculations can generate maps of the molecular electrostatic potential (MEP). An MEP surface visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show a negative potential around the carbonyl oxygen and a positive potential around the protonated amine, guiding the understanding of how it would interact with other molecules or a protein binding site. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. wuxiapptec.com

For 6-Azaspiro[3.5]nonan-9-one, the presence of a ketone group is expected to significantly influence its electronic properties. Ketone groups are known to lower the HOMO-LUMO gap in polycyclic aromatic hydrocarbons, thereby increasing their reactivity. frontiersin.orgresearchgate.net In the case of 6-Azaspiro[3.5]nonan-9-one, the nitrogen atom and the carbonyl group are key sites for chemical reactions. The HOMO is likely to be localized on the nitrogen atom, making it a potential site for electrophilic attack, while the LUMO is expected to be centered on the carbonyl carbon, rendering it susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for 6-Azaspiro[3.5]nonan-9-one This table presents illustrative data based on general principles of FMO theory as applied to similar structures.

OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the nitrogen atom, indicating its nucleophilic character.
LUMO-1.2Concentrated on the carbonyl carbon, highlighting its electrophilic nature.
HOMO-LUMO Gap 5.3 Suggests moderate reactivity.

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry provides powerful tools to elucidate reaction mechanisms by calculating the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics.

For 6-Azaspiro[3.5]nonan-9-one, several reactions could be computationally investigated. For example, the reduction of the ketone to an alcohol or the alkylation of the secondary amine. Reaction pathway calculations would involve mapping the geometric changes and energy profile as the reactants evolve into products.

Transition state analysis would focus on identifying the specific geometry of the highest energy point along the reaction coordinate. This transient species is characterized by having one imaginary vibrational frequency. Understanding the structure of the transition state can provide insights into the stereoselectivity of a reaction, a critical aspect in the synthesis of chiral molecules. While specific studies on 6-Azaspiro[3.5]nonan-9-one are not available, there are numerous examples of computational studies on the reaction mechanisms of other spiro compounds, such as those involving Michael-Michael-aldol cascade reactions or domino radical bicyclizations. rsc.orgacs.org

In Silico Screening and Virtual Library Design based on the Spiro[3.5]nonane Scaffold

Rational Design of Novel Analogues

In silico methods are instrumental in the rational design of novel molecules with desired properties. walshmedicalmedia.comresearchgate.net Starting with the 6-Azaspiro[3.5]nonan-9-one scaffold, a virtual library of analogues can be generated by systematically modifying its structure. These modifications can include:

Substitution at the nitrogen atom: Introducing various alkyl or aryl groups to modulate lipophilicity and steric properties.

Modification of the ketone: Converting the ketone to other functional groups like oximes, hydrazones, or alcohols to explore different biological interactions.

Substitution on the carbocyclic rings: Adding substituents to the cyclohexane (B81311) or cyclobutane rings to alter the shape and electronic properties of the molecule.

These virtual compounds can then be subjected to computational screening to predict their physicochemical properties (e.g., solubility, pKa) and potential biological activity through methods like molecular docking. nih.gov Companies like SpiroChem have developed extensive virtual libraries, such as SpiroSpace™, which contains millions of innovative sp3-rich compounds based on spirocyclic scaffolds. spirochem.com

Table 2: Exemplary Virtual Library Based on 6-Azaspiro[3.5]nonan-9-one

Compound IDR1 (on Nitrogen)R2 (on Cyclohexane)Predicted Property (e.g., LogP)
AZ-001-H-H1.2
AZ-002-CH3-H1.7
AZ-003-Ph-H3.1
AZ-004-H4-OH0.8

Bioisosteric Transformations and their Computational Rationale

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties to enhance potency, selectivity, or pharmacokinetic properties. ctppc.orgnumberanalytics.comresearchgate.net Spirocyclic scaffolds are increasingly being used as bioisosteres for traditional aromatic rings to increase the three-dimensionality and improve the properties of drug candidates. rsc.orgchem-space.comrsc.org

For the 6-Azaspiro[3.5]nonan-9-one scaffold, several bioisosteric transformations could be envisioned. For instance, the cyclobutane ring could be replaced with a cyclopentane (B165970) or a tetrahydrofuran (B95107) ring to explore different spatial arrangements. The ketone group could be replaced by a sulfone or an oxetane, which can act as hydrogen bond acceptors but have different electronic and steric profiles.

The rationale for these transformations can be supported by computational chemistry. u-tokyo.ac.jpacs.org By calculating properties such as molecular shape, electrostatic potential, and orbital energies, it is possible to assess the similarity between the original scaffold and its proposed bioisostere. For example, molecular electrostatic potential maps can be compared to ensure that the distribution of positive and negative potentials, which governs non-covalent interactions, is similar. This computational pre-screening helps in prioritizing the synthesis of the most promising analogues.

Future Research Directions and Academic Perspectives

Advancements in Stereoselective Synthesis of 6-Azaspiro[3.5]nonan-9-one Hydrochloride

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiopure forms of this compound is a critical area of future research. While various methods for the synthesis of spirocyclic compounds exist, achieving high levels of stereocontrol remains a significant challenge. nih.govscispace.com

Recent advancements in asymmetric catalysis offer promising avenues for the stereoselective synthesis of this and related azaspirocycles. chemrxiv.org For instance, enzymatic stereodivergent synthesis has emerged as a powerful tool for creating specific stereoisomers of azaspiroalkanes. chemrxiv.org This approach could be adapted to produce enantiomerically pure this compound, enabling a more detailed investigation of the biological activities of individual enantiomers.

Another promising strategy involves the use of domino reactions, such as radical bicyclization, which can construct complex spirocyclic systems in a single step with potential for stereocontrol. acs.org Furthermore, visible-light-driven photocatalysis for the generation of N-centered radicals presents a modern and efficient method for the construction of β-spirocyclic pyrrolidines, a structural motif related to the target compound. acs.org The application and refinement of these advanced synthetic methodologies will be instrumental in advancing the study of this compound and its derivatives.

Table 1: Emerging Stereoselective Synthetic Strategies

Synthetic Strategy Description Potential Advantages for 6-Azaspiro[3.5]nonan-9-one Synthesis
Enzymatic Stereodivergent Synthesis Utilizes engineered enzymes to catalyze the formation of specific stereoisomers. chemrxiv.org High enantioselectivity, environmentally friendly reaction conditions.
Domino Radical Bicyclization A cascade of reactions to form the spirocyclic core in a single step. acs.org Increased synthetic efficiency, potential for diastereoselective control.

Exploration of Novel Therapeutic Areas through Scaffold Diversification

The 6-azaspiro[3.5]nonan-9-one scaffold provides a rigid and three-dimensional framework that is attractive for drug design. researchgate.nettandfonline.com Diversification of this scaffold by introducing various substituents at different positions can lead to the discovery of new compounds with unique biological activities. This "scaffold hopping" approach allows for the exploration of a wider chemical space and the potential to target a diverse range of biological entities. acs.org

Spirocyclic compounds have already shown promise in a variety of therapeutic areas, including neurological disorders, infectious diseases, metabolic conditions, and cancer. nih.gov By systematically modifying the 6-azaspiro[3.5]nonan-9-one core, researchers can aim to develop new drug candidates for these and other diseases. For example, functionalization of the nitrogen atom or the carbonyl group could lead to derivatives with altered physicochemical properties, such as solubility and lipophilicity, which can in turn affect their pharmacokinetic and pharmacodynamic profiles. nih.gov

The synthesis of libraries of diverse 6-azaspiro[3.5]nonan-9-one analogs will be a key strategy in this endeavor. These libraries can then be screened against a wide array of biological targets to identify novel therapeutic applications. The inherent rigidity of the spirocyclic system can help in locking the conformation of the molecule, leading to improved efficacy and selectivity for its biological target. tandfonline.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov These computational tools can be powerfully applied to the design and synthesis of novel derivatives of this compound. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions about the properties of new, un-synthesized compounds. researchgate.net

In the realm of chemical synthesis, AI can assist in retrosynthetic analysis, predicting viable and efficient synthetic routes to target molecules. nih.govmdpi.com This can significantly accelerate the synthesis of novel derivatives of 6-Azaspiro[3.5]nonan-9-one, reducing the time and resources required for their experimental validation. By integrating AI and ML into the research workflow, scientists can more effectively navigate the vast chemical space and prioritize the most promising compounds for further investigation. mit.edupreprints.org

Table 2: Applications of AI/ML in the Development of 6-Azaspiro[3.5]nonan-9-one Derivatives

Application Area AI/ML Technique Potential Impact
Compound Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) researchgate.net Design of novel compounds with optimized properties.
Property Prediction Deep Neural Networks (DNNs), Convolutional Neural Networks (CNNs) researchgate.net Accurate prediction of bioactivity, toxicity, and physicochemical properties.

Development of Structure-Activity Relationship (SAR) Models for Optimized Bioactivity

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. nih.gov The development of robust Structure-Activity Relationship (SAR) models for derivatives of 6-Azaspiro[3.5]nonan-9-one is essential for the rational design of more potent and selective compounds. SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. mdpi.com

For the 6-azaspiro[3.5]nonan-9-one scaffold, SAR studies would focus on exploring the effects of substituents at various positions on the spirocyclic ring system. For instance, the nature and position of functional groups on the cyclohexane (B81311) ring or modifications to the azetidinone ring could significantly impact biological activity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to provide a mathematical correlation between the structural features of the molecules and their observed biological activities. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. Machine learning algorithms are increasingly being used to develop sophisticated QSAR models that can handle complex, non-linear relationships between structure and activity. frontiersin.org The insights gained from these SAR and QSAR studies will be invaluable for optimizing the bioactivity of 6-Azaspiro[3.5]nonan-9-one derivatives and advancing them as potential therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-Azaspiro[3.5]nonan-9-one hydrochloride?

  • Methodological Answer : Synthesis typically involves ring-closing strategies such as intramolecular cyclization of precursor amines or ketones. For example, spirocyclic frameworks can be constructed via Buchwald-Hartwig amination or reductive amination under controlled pH conditions. Comparative studies with structurally similar compounds (e.g., 7-Azaspiro[3.5]nonan-2-one hydrochloride) suggest the use of palladium-catalyzed cross-coupling for nitrogen insertion . Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Contaminated gloves must be disposed of properly .
  • Ventilation : Use fume hoods to minimize inhalation risks (H335 hazard code) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Q. Which analytical techniques validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC/UV : Quantify purity (>95%) using reversed-phase chromatography with acetonitrile/water gradients .
  • NMR Spectroscopy : Confirm spirocyclic structure via 1H^1H and 13C^{13}C NMR, noting characteristic shifts for the azaspiro nitrogen and ketone groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and torsional strain in the spirocyclic core, which impact nucleophilic reactivity at the ketone group. Density Functional Theory (DFT) calculations correlate crystallographic data with electronic properties, such as LUMO localization at the carbonyl carbon, guiding derivatization strategies .

Q. How can researchers resolve contradictions in pharmacological data between this compound and analogs?

  • Methodological Answer : Comparative assays (e.g., enzyme inhibition, receptor binding) under standardized conditions are critical. For example, a patent highlights a structurally similar 6-Azaspiro[2.5]octane derivative with anti-ossification activity, suggesting in vivo models (e.g., rodent heterotopic ossification) to validate discrepancies in efficacy . Dose-response curves and metabolite profiling (LC-MS/MS) further clarify bioactivity variations .

Q. What strategies address inconsistencies in spectral data during structural characterization?

  • Methodological Answer :

  • Dynamic NMR : Resolve conformational exchange broadening by analyzing temperature-dependent 1H^1H NMR spectra.
  • Isotopic Labeling : 15N^{15}N-labeling aids in distinguishing azaspiro nitrogen environments in complex mixtures .
  • Cross-Validation : Compare experimental data (e.g., IR carbonyl stretches) with computational simulations (DFT) to confirm assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.